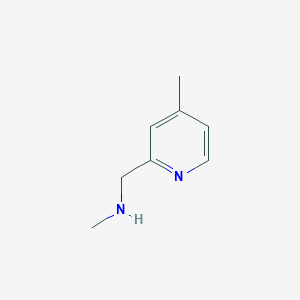

N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(4-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-3-4-10-8(5-7)6-9-2/h3-5,9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGOBEMQKQQRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-1-(4-methylpyridin-2-YL)methanamine (CAS 1060804-82-1)

A Note on the Subject Compound: Information regarding N-Methyl-1-(4-methylpyridin-2-YL)methanamine is not extensively available in public literature. This guide has been constructed by leveraging data from structurally similar compounds, namely its isomers and analogs, to provide a scientifically grounded and comprehensive overview for researchers, scientists, and drug development professionals. The insights and protocols presented herein are based on established chemical principles and data from related molecules.

Introduction and Structural Analysis

This compound is a substituted pyridine derivative. Its structure features a pyridine ring, a foundational motif in numerous biologically active compounds, substituted with a methyl group at the 4-position and an N-methylaminomethyl group at the 2-position. This arrangement of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science.

The presence of two basic nitrogen atoms—the pyridine ring nitrogen and the secondary amine—makes this molecule a candidate for forming various salts and coordinating with metal centers. The substitution pattern on the pyridine ring is expected to influence its electronic properties, steric hindrance, and ultimately its reactivity and biological activity compared to its isomers.

Structural Analogs for Comparative Analysis:

-

N-methyl-1-(pyridin-2-yl)methanamine: Lacks the methyl group at the 4-position of the pyridine ring.

-

N-methyl-1-(pyridin-4-yl)methanamine: The N-methylaminomethyl group is at the 4-position.[1][2][3]

-

(4-Methylpyridin-2-yl)methanamine: A primary amine analog.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be extrapolated from its analogs. These properties are crucial for designing experimental conditions, including solvent selection, purification methods, and formulation development.

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₈H₁₂N₂ | Based on chemical structure |

| Molecular Weight | 136.19 g/mol | Calculated from the molecular formula |

| Appearance | Likely a liquid at room temperature | Analogs like N-methyl-1-(pyridin-4-yl)methanamine are liquids.[2] |

| Boiling Point | Estimated to be in the range of 200-230 °C | Based on the boiling points of similar substituted pyridines. |

| Solubility | Expected to be soluble in water and common organic solvents like ethanol, methanol, and acetone. | The presence of polar amine and pyridine functionalities suggests solubility in polar solvents. |

| pKa | Two pKa values are expected due to the two basic nitrogen atoms. The pyridine nitrogen's pKa will be influenced by the electron-donating methyl groups, and the secondary amine will have a typical pKa for alkylamines. | General principles of acid-base chemistry. |

Hypothetical Synthesis Protocol: Reductive Amination

A robust and widely applicable method for the synthesis of this compound is the reductive amination of 4-methylpyridine-2-carbaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the target secondary amine.

Causality Behind Experimental Choices:

-

Reactants: 4-methylpyridine-2-carbaldehyde is the electrophilic carbonyl component, and methylamine is the nucleophilic amine.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for reductive aminations. It is less reactive towards carbonyls than imines, minimizing side reactions.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common aprotic solvents for this reaction, as they are inert and effectively dissolve the reactants.

-

Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more electrophilic and readily reduced.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-methylpyridine-2-carbaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 equivalents, typically as a solution in THF or ethanol).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of this step can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow Diagram:

Caption: Reductive amination workflow for the synthesis of the target compound.

Potential Research Applications

Given its structure, this compound holds promise in several research areas:

-

Medicinal Chemistry: As a scaffold or building block for the synthesis of novel pharmaceutical agents. The pyridine moiety is a common feature in many approved drugs. The secondary amine provides a convenient handle for further functionalization to explore structure-activity relationships (SAR).

-

Coordination Chemistry: The bidentate nature of the molecule (coordination through the pyridine nitrogen and the secondary amine) makes it a potential ligand for the synthesis of novel metal complexes with interesting catalytic or material properties.

-

Agrochemicals: Substituted pyridines are also prevalent in agrochemicals, suggesting potential applications in the development of new herbicides, fungicides, or insecticides.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the known hazards of its structural analogs, the following precautions are recommended.

Hazard Identification (based on analogs):

-

Acute Toxicity: Analogs are often harmful if swallowed or in contact with skin.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Eye Damage/Irritation: Causes serious eye irritation or damage.[4]

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Engineering Controls:

-

Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Ensure an eyewash station and safety shower are readily accessible.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures (General Recommendations):

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a compound with significant potential as a building block in various fields of chemical research. While direct experimental data is scarce, a comprehensive understanding of its likely properties, synthesis, and handling requirements can be effectively derived from the study of its structural analogs. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to safely handle and utilize this compound in their scientific endeavors. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications.

References

-

N-methyl-1-(pyridin-2-yl)methanamine. PubChem. Available from: [Link]

-

N-Methylpyridine-4-methylamine. PubChem. Available from: [Link]

Sources

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-1-(4-methylpyridin-2-yl)methanamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the adage 'a potent molecule is not necessarily a successful drug' holds significant weight. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation, a cornerstone of which is the comprehensive characterization of its physicochemical properties. These intrinsic attributes of a molecule, including its ionization constant (pKa), lipophilicity (logP), and solubility, govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and in vivo efficacy.[1][2][3][4]

This technical guide focuses on this compound, a heterocyclic amine of interest in medicinal chemistry. While specific experimental data for this compound is not extensively published, this document serves as a comprehensive framework for its physicochemical evaluation. We will present computed estimations for its key properties and provide detailed, field-proven experimental protocols for their empirical determination. This guide is designed to empower researchers to not only understand the 'what' but also the 'why' and 'how' of physicochemical characterization, ensuring robust and reproducible data generation for informed decision-making in drug development programs.

Molecular Identity and Structural Attributes

A clear understanding of the molecular structure is the foundation of any physicochemical assessment.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1060804-82-1 | [5] |

| Molecular Formula | C₉H₁₄N₂ | - |

| Molecular Weight | 150.22 g/mol | - |

| Canonical SMILES | CNC(C1=NC=CC(C)=C1) | - |

Caption: Basic molecular identifiers for this compound.

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa of a molecule is the pH at which it is 50% ionized. For a basic compound like this compound, which possesses two nitrogen atoms (a pyridine ring nitrogen and a secondary amine), understanding its ionization state across the physiological pH range is critical. The pKa influences solubility, permeability across biological membranes, and target binding.[3]

Predicted pKa Values

Due to the presence of two basic centers, two pKa values are expected for this molecule. Computational predictions suggest the following approximate values:

| Parameter | Predicted Value |

| pKa₁ (Pyridine Nitrogen) | ~ 5-6 |

| pKa₂ (Aliphatic Amine) | ~ 9-10 |

Caption: Predicted pKa values for the two basic centers of the molecule.

Experimental Determination of pKa

A robust experimental determination of pKa is non-negotiable for lead optimization. The choice of method depends on the compound's properties, such as its chromophore and solubility.

This classic and reliable method involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added.[6][7]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water or a co-solvent system if solubility is a concern.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[8] For a molecule with two pKa values, two inflection points will be observed on the titration curve.

This method is suitable for compounds with a UV-active chromophore that changes upon ionization.[6][7]

Methodology:

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.

-

Sample Preparation: Prepare solutions of the compound in each buffer at a constant concentration.

-

Spectral Acquisition: Measure the UV-Vis absorbance spectrum of each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and non-ionized forms is maximal) against the pH. The resulting sigmoidal curve will have an inflection point equal to the pKa.[6][9]

Caption: UV-Vis spectrophotometry workflow for pKa determination.

Lipophilicity (logP): A Predictor of Membrane Permeability and More

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[10] It is a critical parameter influencing a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[2][11]

Predicted logP

Computational models provide an initial estimate of a compound's lipophilicity.

| Parameter | Predicted Value | Source |

| XLogP3 | 0.1 | [12] |

Caption: Computationally predicted logP value.

Experimental Determination of logP

The shake-flask method is the gold standard for logP determination, though chromatographic methods offer higher throughput.

This method directly measures the partitioning of a compound between n-octanol and water.[6][10]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (typically a buffer of defined pH, e.g., pH 7.4) with n-octanol.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer in a separation funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[13]

Caption: Experimental workflow for the shake-flask logP method.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for parenteral formulations.[14] Poor solubility can lead to erratic absorption and insufficient drug exposure at the target site. It is essential to distinguish between kinetic and thermodynamic solubility.

Experimental Determination of Solubility

This high-throughput assay measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[15][16][17] It is particularly useful for early-stage drug discovery.[14]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

-

Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.

-

Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to induce precipitation.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) with shaking.[15]

-

Detection: Measure the amount of precipitated material using nephelometry (light scattering) or by filtering the solution and quantifying the dissolved compound via UV-Vis spectroscopy.[14][16]

This method measures the true equilibrium solubility of a compound and is important for lead optimization and formulation development.[18][19][20]

Methodology:

-

Sample Preparation: Add an excess of the solid compound to a vial containing the aqueous buffer.

-

Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.[21]

Conclusion: A Roadmap for Comprehensive Physicochemical Assessment

The successful progression of this compound, or any drug candidate, through the discovery and development pipeline is critically dependent on a thorough understanding of its physicochemical properties. While computational tools provide valuable initial estimations, rigorous experimental determination of pKa, logP, and solubility is indispensable. The protocols detailed in this guide represent robust, industry-standard methodologies for obtaining high-quality, reproducible data. By integrating these practices early and consistently, research and development teams can build a solid foundation for identifying and optimizing drug candidates with a higher probability of clinical success.

References

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. Retrieved from [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved from [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). Journal of Chemical Education. Retrieved from [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. Retrieved from [Link]

-

Physiochemical Properties in Drug Discovery. (2022, June 13). YouTube. Retrieved from [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

-

In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

N-Methylpyridine-4-methylamine. (n.d.). PubChem. Retrieved from [Link]

-

How to calculate pKa. (n.d.). BYJU'S. Retrieved from [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. Retrieved from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. Retrieved from [Link]

-

(4-Methylpyridin-2-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. byjus.com [byjus.com]

- 9. ulm.edu [ulm.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. youtube.com [youtube.com]

- 12. (4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. evotec.com [evotec.com]

- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

N-Methyl-1-(4-methylpyridin-2-YL)methanamine structural analysis and confirmation

An In-depth Technical Guide to the Structural Analysis and Confirmation of N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Executive Summary

This technical guide provides a comprehensive, multi-technique framework for the definitive structural analysis and confirmation of this compound. As a novel or specialized substituted pyridine, the rigorous confirmation of its molecular structure is paramount for applications in medicinal chemistry, materials science, and pharmacological research. The narrative moves beyond a simple listing of procedures to explain the causality behind the analytical strategy, ensuring a self-validating workflow from initial synthesis to final confirmation. We will detail the core spectroscopic and chromatographic techniques required, presenting predicted data, step-by-step protocols, and an integrated analysis that together provide an unambiguous structural assignment. This document serves as both a practical guide for laboratory execution and a reference for the principles of structural elucidation.

Compound Profile

The target molecule, this compound, possesses a distinct architecture comprising a 4-substituted pyridine ring linked to a secondary N-methylated amine via a methylene bridge. This combination of an aromatic heterocycle and a flexible, basic side-chain suggests potential utility as a scaffold in drug discovery. An accurate understanding of its properties is the foundation of its analysis.

| Property | Value / Prediction | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₁₂N₂ | - |

| Molecular Weight | 136.19 g/mol | - |

| Monoisotopic Mass | 136.100048 Da | - |

| SMILES | CNCC1=NC=C(C)C=C1 | - |

| CAS Number | Not readily available in public databases | - |

The Analytical Strategy: A Self-Validating Workflow

Caption: The integrated workflow for structural confirmation.

Mass Spectrometry: Molecular Formula Confirmation

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the cornerstone of structural analysis. Its primary function is to provide an extremely accurate mass measurement of the molecular ion. This precision allows for the determination of a unique molecular formula, distinguishing it from other combinations of atoms that might have the same nominal mass. For this compound, we must confirm the formula C₈H₁₂N₂.

Predicted High-Resolution Mass Spectrum Data

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 137.10732 |

| [M+Na]⁺ | 159.08927 |

| [M+K]⁺ | 175.06321 |

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard (e.g., sodium formate or a commercial ESI-L solution) to ensure high mass accuracy (< 5 ppm).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is sufficient to achieve mass accuracy below 5 ppm.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument software to calculate the molecular formula based on the measured accurate mass and compare it to the theoretical value for C₈H₁₂N₂. The isotopic pattern should also match the theoretical distribution for this formula.

Infrared Spectroscopy: Functional Group Identification

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive "fingerprint" of the molecule's functional groups. By identifying characteristic vibrations, we can confirm the presence of the secondary amine (N-H stretch), the aromatic pyridine ring (C=C/C=N stretches), and both aliphatic and aromatic C-H bonds. This quickly validates the major structural features.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3350 (weak, sharp) | N-H Stretch | Secondary Amine |

| 3010 - 3100 | C-H Stretch | Aromatic (Pyridine) |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1600, ~1560, ~1470 | C=C and C=N Stretch | Pyridine Ring |

| 1430 - 1470 | C-H Bend | Aliphatic (CH₃, CH₂) |

| 1150 - 1250 | C-N Stretch | Aliphatic Amine |

| ~800-850 | C-H Out-of-Plane Bend | Aromatic Substitution Pattern |

Experimental Protocol: ATR-FTIR

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

-

Interpretation: Correlate the observed absorption bands with the predicted vibrations to confirm the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atom-to-atom connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of all protons, while ¹³C NMR maps the carbon backbone. Together, they allow for the complete assembly of the molecular puzzle.

Caption: Labeled structure for NMR assignment.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H6 | ~8.4 | d | 1H | Proton on pyridine ring adjacent to N, deshielded. |

| H5 | ~7.1 | d | 1H | Aromatic proton ortho to the C-CH₃ group. |

| H3 | ~7.0 | s | 1H | Aromatic proton between two substituents. |

| H7 (CH₂) | ~3.8 | s | 2H | Methylene protons adjacent to aromatic ring and N. |

| H10 (C-CH₃) | ~2.4 | s | 3H | Methyl group on the aromatic ring. |

| H9 (N-CH₃) | ~2.5 | s | 3H | Methyl group on the secondary amine. |

| H8 (NH) | 1.5 - 2.5 | br s | 1H | Exchangeable proton on secondary amine; broad signal. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Carbon Label | Predicted Shift (δ, ppm) | Rationale |

| C2 | ~160 | Aromatic C adjacent to N and bearing the side chain. |

| C6 | ~149 | Aromatic C adjacent to N. |

| C4 | ~147 | Aromatic C bearing the methyl group. |

| C5 | ~123 | Aromatic C. |

| C3 | ~121 | Aromatic C. |

| C7 (CH₂) | ~55 | Aliphatic C adjacent to ring and N. |

| C9 (N-CH₃) | ~36 | Aliphatic C of the N-methyl group. |

| C10 (C-CH₃) | ~21 | Aliphatic C of the ring methyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the expected range (~0-10 ppm) and the relaxation delay is sufficient (~5 seconds) for quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR (if necessary): If assignments are ambiguous, acquire a COSY spectrum to confirm H-H couplings and an HSQC spectrum to correlate protons directly to their attached carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H signals.

Chromatographic Purity Assessment

Experimental Protocol: Reverse-Phase HPLC

-

System Setup: Use a C18 reverse-phase column. The mobile phase will typically be a gradient of water and acetonitrile or methanol, with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic analyte.

-

Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~1 mg/mL.

-

Method Development: Develop a gradient elution method (e.g., 5% to 95% acetonitrile over 15 minutes) to ensure all components are eluted from the column.

-

Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs (e.g., 254 nm or 265 nm). A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used in parallel for universal detection of non-chromophoric impurities.

-

Analysis: Inject the sample and integrate the area of all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The target purity for structural confirmation should be >95%.

Integrated Data Analysis & Final Confirmation

-

HRMS confirmed the molecular formula is C₈H₁₂N₂ .

-

FTIR confirmed the presence of a secondary amine , an aromatic pyridine ring , and aliphatic C-H bonds .

-

¹³C NMR showed 8 distinct carbon signals , matching the molecular formula and consistent with the predicted chemical environments.

-

¹H NMR revealed the correct number of protons in distinct chemical environments with appropriate integrations (1H, 1H, 1H for aromatic; 2H, 3H, 3H for aliphatic; 1H for NH). The observed chemical shifts and multiplicities align perfectly with the proposed structure of this compound.

-

HPLC demonstrated the sample is >95% pure , validating that the spectroscopic data represents the target compound and not a mixture.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

PubChem National Center for Biotechnology Information. PubChem Compound Summary for CID 15144432, (4-Methylpyridin-2-yl)methanamine. [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

The Alchemist's Guide to a Privileged Scaffold: Synthesis Pathways for Picolinamine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The picolinamine (2-(aminomethyl)pyridine) framework has cemented its status as a "privileged scaffold" in the landscape of medicinal chemistry. Its inherent ability to chelate metals and participate in hydrogen bonding has made it a cornerstone in the design of a diverse array of therapeutic agents. Picolinamine derivatives have demonstrated significant potential in oncology, infectious diseases, and metabolic disorders, underscoring the critical need for robust and versatile synthetic strategies. This guide provides a comprehensive exploration of the core synthetic pathways for constructing and functionalizing picolinamine derivatives, offering field-proven insights into the rationale behind experimental choices and methodologies. We will delve into both classical and contemporary approaches, from foundational condensation reactions to the elegance of transition-metal-catalyzed C-H functionalization. Each section is designed to be a self-validating system, complete with detailed protocols and mechanistic considerations to empower researchers in their quest for novel bioactive molecules.

The Picolinamine Core: A Foundation for Discovery

The strategic importance of the picolinamine scaffold lies in its unique combination of a basic pyridine nitrogen, a flexible aminomethyl linker, and an aromatic ring amenable to substitution. This arrangement provides a versatile platform for interacting with a multitude of biological targets. Before exploring the derivatization of this core, it is essential to understand the primary methods for its construction.

Classical Approaches to the Picolinamine Backbone

The synthesis of the fundamental 2-(aminomethyl)pyridine structure can be achieved through several well-established methods, primarily involving the reduction of a suitable precursor.

A common and direct route to picolinamine involves the reduction of 2-cyanopyridine. This transformation can be accomplished using various reducing agents, with the choice often depending on the desired scale and available resources.

-

Catalytic Hydrogenation: This method is highly efficient and scalable. The use of catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere provides a clean reduction to the corresponding amine.

Experimental Protocol: Catalytic Hydrogenation of 2-Cyanopyridine

-

In a high-pressure hydrogenation vessel, dissolve 2-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield picolinamine. Further purification can be achieved by distillation or crystallization if necessary.

-

-

Chemical Reduction: For smaller-scale syntheses or when high-pressure hydrogenation is not feasible, chemical reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in the presence of a Lewis acid can be employed.

Picolinic acid serves as another readily available starting material for the synthesis of the picolinamine core.

-

Amidation followed by Reduction: Picolinic acid can be converted to its corresponding amide, picolinamide, through standard amide coupling reactions (e.g., using thionyl chloride followed by an amine source). The resulting amide can then be reduced to picolinamine using a strong reducing agent like LiAlH₄.

Visualization of Core Synthesis Pathways

Caption: Key synthetic routes to the picolinamine core.

The Art of Derivatization: Building Complexity

With the picolinamine scaffold in hand, the focus shifts to its derivatization to explore the chemical space and optimize biological activity. These strategies can be broadly categorized into modifications of the aminomethyl group and functionalization of the pyridine ring.

N-Functionalization of the Aminomethyl Group

The primary amine of picolinamine is a versatile handle for introducing a wide range of substituents.

The formation of an amide bond via acylation is one of the most fundamental and widely employed methods for derivatizing picolinamine. The resulting picolinamide derivatives are a significant class of compounds in their own right and also serve as key intermediates in directing group strategies.

Experimental Protocol: General Synthesis of Picolinamide Derivatives

-

Dissolve picolinamine (1 equivalent) and a suitable base, such as triethylamine or diisopropylethylamine (1.5-2 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired picolinamide derivative.

Reductive amination provides a powerful means to introduce alkyl substituents onto the amine nitrogen. This reaction involves the condensation of picolinamine with an aldehyde or ketone to form a transient imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Functionalization of the Pyridine Ring

Introducing substituents onto the pyridine ring is crucial for modulating the electronic properties, solubility, and steric profile of picolinamine derivatives, thereby fine-tuning their interaction with biological targets.

While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, these reactions can be performed under forcing conditions. Nitration and halogenation are common examples.

Cross-coupling reactions have revolutionized the synthesis of substituted pyridines.[1] These methods offer a highly modular and efficient way to form carbon-carbon and carbon-heteroatom bonds.[2] To utilize these reactions, a halogenated picolinamine derivative is typically required as a starting material.

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki-Miyaura coupling of a halo-picolinamine derivative with a boronic acid or ester is a robust and widely used method.[3]

-

Buchwald-Hartwig Amination: This reaction enables the introduction of nitrogen-based nucleophiles, providing access to a wide range of amino-substituted picolinamine derivatives.[4]

-

Sonogashira Coupling: For the installation of alkyne moieties, the Sonogashira coupling of a halo-picolinamine with a terminal alkyne is the method of choice.[1]

Table 1: Overview of Common Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst |

| Suzuki-Miyaura | C(sp²) - C(sp²) | Aryl/Vinyl Halide + Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Buchwald-Hartwig | C(sp²) - N | Aryl Halide + Amine | Pd₂(dba)₃ with a phosphine ligand |

| Sonogashira | C(sp²) - C(sp) | Aryl Halide + Terminal Alkyne | Pd catalyst with a Cu(I) co-catalyst |

digraph "Cross_Coupling_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=1.0, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];// Nodes Start [label="Halo-Picolinamine Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura Coupling\n(+ Boronic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig Amination\n(+ Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; Sonogashira [label="Sonogashira Coupling\n(+ Alkyne)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Aryl [label="Aryl-Substituted Picolinamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Amino [label="Amino-Substituted Picolinamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Alkynyl [label="Alkynyl-Substituted Picolinamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Suzuki; Start -> Buchwald; Start -> Sonogashira; Suzuki -> Product_Aryl; Buchwald -> Product_Amino; Sonogashira -> Product_Alkynyl; }

Caption: Cross-coupling strategies for pyridine ring functionalization.

Advanced Strategies: C-H Functionalization

The direct functionalization of C-H bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient approach to creating complex molecules.[5] In the context of picolinamine derivatives, the picolinamide moiety has emerged as an excellent directing group, enabling regioselective functionalization of otherwise unreactive C-H bonds.[6]

The Picolinamide Directing Group

The picolinamide group acts as a bidentate ligand, coordinating to a transition metal catalyst and positioning it in close proximity to a specific C-H bond, typically at the ortho-position of an adjacent aryl group or at the γ-position of an aliphatic chain.[7] This directed C-H activation facilitates a wide range of transformations.

Cobalt-Catalyzed C-H Functionalization

Cobalt catalysis has gained prominence as a cost-effective and sustainable alternative to more expensive noble metals for C-H functionalization. Picolinamide-directed, cobalt-catalyzed reactions have been successfully employed for:

-

Annulation with Alkynes: To construct isoquinoline and related heterocyclic systems.

-

Carbonylation: To introduce carbonyl functionalities.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis remains a workhorse in C-H activation. Picolinamide-directed, palladium-catalyzed reactions have been extensively developed for:

-

Arylation: Introducing aryl groups from aryl halides or other coupling partners.

-

Alkylation, Alkenylation, and Alkynylation: Forming various C-C bonds.

-

Acylation and Alkoxylation: Installing C-O and C-C=O bonds.

Caption: General schematic of picolinamide-directed C-H functionalization.

Cleavage of the Picolinamide Directing Group

A crucial aspect of this strategy is the ability to remove the picolinamide directing group after the desired C-H functionalization has been achieved. Efficient methods for the cleavage of the picolinamide moiety, for instance, via nickel-catalyzed esterification, have been developed to release the free amine, thereby completing the synthesis of the functionalized picolinamine derivative.[8][9]

Conclusion and Future Outlook

The synthesis of picolinamine derivatives is a dynamic and evolving field. While classical methods provide a solid foundation for accessing the core scaffold and its simpler analogues, modern transition-metal-catalyzed reactions, particularly C-H functionalization, have opened up new avenues for creating molecular complexity with unprecedented efficiency. The ability to selectively functionalize the pyridine ring and the aminomethyl group, coupled with the power of directed C-H activation, provides a formidable toolkit for medicinal chemists. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can expect the development of even more sophisticated and sustainable synthetic pathways, further solidifying the role of picolinamine derivatives in the future of drug discovery.

References

-

Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. (n.d.). Arkivoc. Retrieved from [Link]

-

Dandela, R., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2022). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. Retrieved from [Link]

-

Han, D., et al. (2023). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. ResearchGate. Retrieved from [Link]

-

Picolinamide directrd δ‐C−H activation of amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. (2020). PubMed Central. Retrieved from [Link]

-

Dandela, R., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. Retrieved from [Link]

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2023). RSC Publishing. Retrieved from [Link]

-

Picolinamide directed γ-C(sp³)–H mono and diarylation of amino acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Han, D., et al. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. PubMed. Retrieved from [Link]

-

Synthesis process. Synthetic routes of PSBC using 2-(aminomethyl)pyridine as raw material. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the preparation on 2-aminomethylpyridine derivatives. (n.d.). Google Patents.

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2020). PubMed Central. Retrieved from [Link]

-

(A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... (n.d.). ResearchGate. Retrieved from [Link]

- Pyridine/picoline production process. (n.d.). Google Patents.

-

Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Non-Covalent Functionalization of Graphene Oxide-Supported 2-Picolyamine-Based Zinc(II) Complexes as Novel Electrocatalysts for Hydrogen Production. (2022). MDPI. Retrieved from [Link]

-

Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Retrieved from [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. Retrieved from [Link]

-

Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. (2021). MDPI. Retrieved from [Link]

-

Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. (2011). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

C-H Functionalization. (n.d.). Ellman Laboratory - Yale University. Retrieved from [Link]

-

Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (2002). PubMed. Retrieved from [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). PubMed Central. Retrieved from [Link]

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). PubMed Central. Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed Central. Retrieved from [Link]

-

Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. (2006). PubMed. Retrieved from [Link]

-

Pyridine derivatives, Picoline and Niacin. (n.d.). ResearchGate. Retrieved from [Link]

- Novel amine functionalized polymers and methods of preparation. (n.d.). Google Patents.

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2024). PubMed Central. Retrieved from [Link]

-

Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. (1996). DTIC. Retrieved from [Link]

-

Chiral Amine Synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A Facile Method for the Non-Covalent Amine Functionalization of Carbon-Based Surfaces for Use in Biosensor Development. (2020). MDPI. Retrieved from [Link]

-

Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. (1995). PubMed. Retrieved from [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Pyridine and Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Versatility of the Pyridine Ring: A Technical Guide to its Mechanisms of Action

Foreword: The Enduring Relevance of a Heterocyclic Scaffold

The pyridine ring, a simple six-membered heterocycle, stands as a cornerstone in the edifice of modern chemistry and pharmacology. Its unique electronic properties, characterized by an electron-deficient aromatic system due to the electronegative nitrogen atom, confer upon it a remarkable versatility to interact with a vast array of biological targets. This inherent reactivity, coupled with the ease of its chemical modification, has led to the development of a diverse and impactful portfolio of substituted pyridine compounds. From ensuring global food security through potent agrochemicals to advancing human health with life-saving pharmaceuticals, the influence of this scaffold is undeniable.

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the core mechanisms of action of substituted pyridine compounds. Moving beyond a superficial cataloging of effects, we will delve into the molecular intricacies that govern their biological activity. By dissecting the causality behind experimental choices and grounding our discussion in established protocols, this guide aims to provide not only knowledge but also actionable insights for those working at the forefront of chemical biology and drug discovery.

I. Herbicidal Action: Mimicry and Mayhem in Plant Signaling

Substituted pyridines, particularly the pyridine carboxylic acids, represent a major class of selective herbicides, prized for their efficacy against broadleaf weeds in cereal crops. Their primary mechanism of action is a masterful deception: they mimic the natural plant hormone auxin (indole-3-acetic acid, IAA).[1][2][3] However, unlike the transient nature of endogenous auxin, these synthetic mimics are more stable and persistent, leading to a sustained and ultimately lethal overstimulation of auxin signaling pathways.[1]

A. The Molecular Hijacking of Auxin Perception

The herbicidal cascade is initiated at the level of auxin perception. Pyridine carboxylic acids bind to the same receptors as IAA, most notably the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFTIR1/AFB).[4]

-

Binding and Degradation: The binding of the pyridine-based auxin mimic to the TIR1/AFB receptor acts as a molecular "glue," promoting the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[4] This interaction targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[4]

-

Gene Expression Unleashed: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that bind to auxin-responsive elements in the promoters of various genes, leading to their expression.[4]

B. Downstream Consequences: A Cascade of Phytotoxicity

The uncontrolled expression of auxin-responsive genes triggers a series of physiological and biochemical events that culminate in plant death.

-

Ethylene and Abscisic Acid (ABA) Biosynthesis: A key consequence of sustained auxin signaling is the dramatic upregulation of ethylene biosynthesis.[1] This ethylene burst, in turn, stimulates the production of abscisic acid (ABA) by inducing the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the ABA biosynthesis pathway.[5]

-

Cellular Disruption: The hormonal imbalance leads to a plethora of detrimental effects, including uncontrolled cell division and elongation, epinasty (downward bending of leaves), stem twisting, and disruption of vascular tissues, ultimately leading to the death of the plant.[2][3]

Experimental Workflow: Investigating Auxin Mimicry

Experimental Protocol: Root Elongation Assay for Auxin-like Activity

This protocol provides a fundamental method to assess the auxin-like activity of substituted pyridine compounds by observing their effect on the root growth of susceptible plant seedlings, such as Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

-

Murashige and Skoog (MS) medium, including vitamins and sucrose[4]

-

Agar

-

Petri dishes (90 mm)

-

Substituted pyridine compound to be tested

-

Solvent for the test compound (e.g., DMSO)

-

Sterile water

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization:

-

Place seeds in a microcentrifuge tube.

-

Add 1 mL of 70% ethanol and incubate for 1 minute.

-

Remove ethanol and add 1 mL of 50% bleach solution with 0.05% Tween-20. Incubate for 10 minutes with occasional vortexing.

-

Wash the seeds five times with sterile water.

-

Resuspend seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.

-

-

Plate Preparation:

-

Prepare 1/2 MS medium according to the manufacturer's instructions, adjusting the pH to 5.8 before adding agar.[4]

-

Autoclave the medium and cool to approximately 50-60°C.

-

Add the test pyridine compound (dissolved in a minimal amount of solvent) to the molten agar to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control.

-

Pour the medium into sterile Petri dishes and allow them to solidify.

-

-

Seed Plating and Growth:

-

Pipette the stratified seeds onto the surface of the agar plates, arranging them in a line at the top of the plate.

-

Seal the plates with breathable tape and place them vertically in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

-

-

Data Collection and Analysis:

-

After a set period of growth (e.g., 7-10 days), photograph the plates.

-

Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

-

Calculate the average root length and standard deviation for each treatment.

-

Plot the average root length against the concentration of the pyridine compound to generate a dose-response curve.[6][7]

-

II. Fungicidal Mechanisms: Disrupting Respiration and Integrity

Substituted pyridine compounds have emerged as a significant class of fungicides, combating a wide range of plant pathogenic fungi. Their modes of action are diverse, primarily targeting cellular respiration and the integrity of the fungal cell membrane.

A. Succinate Dehydrogenase Inhibition (SDHI): Choking the Krebs Cycle

A prominent class of pyridine-based fungicides are the pyridine carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).[8] Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex embedded in the inner mitochondrial membrane that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[9][10]

-

Mechanism of Inhibition: Pyridine carboxamide fungicides bind to the ubiquinone-binding site (Q-site) of the SDH complex.[8] This binding physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby blocking the transfer of electrons from succinate to the electron transport chain.[9]

-

Consequences of Inhibition: The inhibition of SDH leads to a cascade of detrimental effects:

-

Disruption of the TCA Cycle: The oxidation of succinate to fumarate is halted, leading to an accumulation of succinate and a disruption of the entire TCA cycle.[9][11]

-

Impaired Energy Production: The blockage of electron flow to the electron transport chain severely curtails ATP synthesis through oxidative phosphorylation.

-

Cellular Demise: The resulting energy deficit and metabolic chaos ultimately lead to the cessation of fungal growth and cell death.

-

Signaling Pathway: SDH Inhibition by Pyridine Carboxamides

Experimental Protocol: Succinate Dehydrogenase Activity Assay

This colorimetric assay measures the activity of SDH in fungal extracts, allowing for the evaluation of the inhibitory potential of pyridine compounds.

Materials:

-

Fungal mycelia

-

SDH Substrate Mix (containing succinate)[12]

-

SDH Probe (an artificial electron acceptor, e.g., DCIP)[12]

-

96-well microplate

-

Microplate reader

-

Test pyridine compound

-

Solvent for the test compound (e.g., DMSO)

Procedure:

-

Sample Preparation:

-

Assay Setup:

-

In a 96-well plate, add the sample supernatant to the designated wells.

-

Add the test pyridine compound at various concentrations to the sample wells. Include a solvent control.

-

Prepare a reaction mixture containing SDH Assay Buffer, SDH Substrate Mix, and SDH Probe.[12]

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of change in absorbance for each well.

-

Determine the percent inhibition of SDH activity for each concentration of the pyridine compound relative to the solvent control.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

-

B. Disruption of Plasma Membrane Integrity

Certain pyridine-based fungicides exert their effect by compromising the fungal plasma membrane. This can occur through various mechanisms, including interference with lipid biosynthesis or direct interaction with membrane components.

-

Mechanism of Disruption: The precise molecular targets can vary. Some compounds may inhibit enzymes involved in the synthesis of essential membrane lipids like ergosterol. Others may directly intercalate into the lipid bilayer, altering its fluidity and permeability.

-

Consequences of Disruption: A compromised plasma membrane leads to:

-

Leakage of Cellular Contents: Essential ions and small molecules leak out of the cell.

-

Disruption of Ion Gradients: The electrochemical gradients across the membrane, vital for numerous cellular processes, are dissipated.

-

Cell Lysis: In severe cases, the loss of osmotic balance can lead to cell swelling and lysis.

-

III. Insecticidal Activity: Targeting the Nervous System

Substituted pyridine compounds are a cornerstone of modern insecticide development, primarily targeting the insect nervous system for their potent and often selective action. Two major mechanisms of action dominate this class of insecticides: modulation of nicotinic acetylcholine receptors and blockade of GABA-gated chloride channels.

A. Nicotinic Acetylcholine Receptor (nAChR) Modulation

The neonicotinoids, a prominent class of insecticides containing a pyridine ring, act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[13][14] These receptors are ligand-gated ion channels crucial for fast excitatory neurotransmission in the insect central nervous system.[13]

-

Mechanism of Action: Neonicotinoids bind to the acetylcholine binding site on the nAChR, mimicking the action of the endogenous neurotransmitter acetylcholine.[15] However, unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, neonicotinoids are poor substrates for this enzyme. This leads to a persistent and irreversible opening of the ion channel.[13]

-

Consequences of Activation: The continuous influx of cations through the open nAChR channels results in:

-

Sustained Depolarization: The neuron remains in a state of constant excitation.

-

Hyperexcitation and Paralysis: The overstimulation of the nervous system leads to tremors, paralysis, and ultimately, the death of the insect.

-

Experimental Workflow: Characterizing nAChR Modulators

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for nAChR Modulation

This technique allows for the direct measurement of ion channel activity in response to the application of a test compound.

Materials:

-

Cells expressing the target nAChR (e.g., Xenopus oocytes or a stable mammalian cell line)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Internal and external physiological saline solutions

-

Test pyridine compound

-

Agonist (e.g., acetylcholine or nicotine)

Procedure:

-

Cell Preparation:

-

Culture the cells expressing the nAChR of interest on coverslips.

-

-

Pipette Preparation:

-

Pull glass micropipettes to a fine tip (resistance of 3-7 MΩ).

-

Fill the pipette with the internal solution.

-

-

Patching and Recording:

-

Using the micromanipulator, bring the pipette into contact with the cell membrane to form a high-resistance seal (giga-seal).

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -70 mV).

-

Apply the agonist to the cell to elicit a baseline current response.

-

Apply the test pyridine compound, followed by the agonist, to observe any modulation of the current.

-

-

Data Analysis:

-

Measure the amplitude of the current responses.

-

Compare the current amplitude in the presence and absence of the test compound to determine its effect (agonist, antagonist, or modulator).

-

Generate dose-response curves to determine the EC50 or IC50 of the compound.

-

B. GABA-Gated Chloride Channel Blockade

Certain substituted pyridine insecticides act as non-competitive antagonists of the GABA-gated chloride channel, also known as the GABAA receptor. This receptor is the primary mediator of inhibitory neurotransmission in the insect central nervous system.

-

Mechanism of Action: These pyridine derivatives bind to a site within the chloride ion channel pore of the GABAA receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, stabilizing it in a non-conducting state and preventing the influx of chloride ions, even when GABA is bound.

-

Consequences of Blockade: The blockage of the GABA-gated chloride channel leads to:

-

Reduced Neuronal Inhibition: The normal inhibitory signals in the central nervous system are diminished.

-

Hyperexcitation and Convulsions: The loss of inhibition results in uncontrolled neuronal firing, leading to hyperexcitation, convulsions, and ultimately, the death of the insect.

-

IV. Pharmaceutical Applications: Precision Targeting of Disease Pathways

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[12] Its ability to form hydrogen bonds and engage in π-π stacking interactions, combined with its favorable pharmacokinetic properties, makes it an ideal building block for designing highly specific and potent therapeutic agents.[12] A predominant mechanism of action for many pyridine-containing drugs is the inhibition of protein kinases.

A. Kinase Inhibition: Halting Aberrant Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

-

Mechanism of Inhibition: Pyridine-based kinase inhibitors are typically designed to be ATP-competitive. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and thus blocking the phosphorylation of substrate proteins. The specificity of these inhibitors is achieved by exploiting subtle differences in the ATP-binding sites of different kinases.

-

Therapeutic Applications: Pyridine-containing kinase inhibitors have been successfully developed to treat various cancers by targeting specific kinases that drive tumor growth and survival. Examples include inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and various cyclin-dependent kinases (CDKs).[16]

Signaling Pathway: Pyridine-Based Kinase Inhibition

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a widely used colorimetric method to determine the cytotoxicity of a compound against cancer cell lines.[17][18]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well microtiter plates

-

Test pyridine compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test pyridine compound for a specified period (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating at 4°C for 1 hour.[18]

-

-

Staining:

-

Wash the plates with water and air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.[18]

-

-

Washing and Solubilization:

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.[18]

-

Solubilize the bound dye by adding Tris base solution to each well.

-

-

Measurement and Analysis:

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

V. Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of various substituted pyridine compounds.

Table 1: IC50 Values of Pyridine-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyridine-urea | VEGFR-2 | 3,930 - 5,000 | [19] |

| Pyrazolopyridine | CDK2 | 240 - 930 | [16] |

| Imidazo[4,5-b]pyridine | PIM-1 | 14.3 - 42.3 | [20] |

| Aminopyridine | VRK1 | 150 | [21] |

| Pyridine Derivative | TYK2 | 870 | [22] |

Table 2: EC50 Values of Pyridine-Based Fungicides

| Compound Class | Fungal Species | EC50 (µM) | Reference |

| Hybrid bis-imidazole-pyridine salt | Botrytis cinerea | 0.011 - 0.031 | [23] |

| Anilinopyrimidine | Penicillium digitatum | 0.137 (µg/mL) | [24] |

| Pyridinylmethyl-benzamide | Phytophthora infestans | Varies by lineage | [25] |

VI. Conclusion and Future Perspectives

The pyridine ring continues to be a remarkably fruitful scaffold in the development of bioactive compounds. The diverse mechanisms of action highlighted in this guide, from the subtle mimicry of plant hormones to the precise inhibition of cancer-driving kinases, underscore the chemical and biological adaptability of this heterocycle.

Future research will undoubtedly continue to leverage the unique properties of the pyridine ring. The exploration of novel substitution patterns will likely yield compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the integration of pyridine moieties into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, holds immense promise for the development of next-generation therapeutics and agrochemicals. As our understanding of complex biological systems deepens, the pyridine scaffold is poised to remain an indispensable tool for scientists seeking to modulate these systems with precision and efficacy.

VII. References

-

Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 2(5), 421-423. [Link]

-

Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 33(3), 647-658. [Link]

-

Perry, T., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS Genetics, 18(1), e1009960. [Link]

-

Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. In Weed Science. Ohio State University Pressbooks. [Link]

-

ResearchGate. (n.d.). EC 50 Values of Some of the Target Compounds against the Test Fungi. [Link]

-

ResearchGate. (n.d.). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. [Link]

-

Enna, S. J., & Bylund, D. B. (2009). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6(Unit 6.7). [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

-

Liu, G. J., et al. (2007). Modulation of nicotinic receptor channels by adrenergic stimulation in rat pinealocytes. Journal of Neurophysiology, 97(3), 2236-2246. [Link]

-

Bernas, T., & Wlodkowic, D. (2004). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Acta Biochimica Polonica, 51(3), 775-779. [Link]

-

Richardson, B., & Gous, S. F. (2012). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. New Zealand Plant Protection, 65, 244-251. [Link]

-

Thevkar, P., et al. (2024). Structural and Biophysical Dynamics of Fungal Plasma Membrane Proteins and Implications for Echinocandin Action in Candida glabrata. bioRxiv. [Link]

-

Abdel-Aziz, A. A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(15), 4478. [Link]

-

Zhang, J., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629-1638. [Link]

-

ResearchGate. (n.d.). Tendency chart of some index. (a) plasma membrane integrity of P. italicum spores. [Link]

-

M-C. C. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. [Link]

-

Schwalbe, M., et al. (2023). Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging. International Journal of Molecular Sciences, 24(17), 13190. [Link]

-

Blazich, F. A., & Wright, A. N. (2007). Methods of Auxin Application in Cutting Propagation: A Review of 70 Years of Scientific Discovery and Commercial Practice. Journal of Environmental Horticulture, 25(3), 166-185. [Link]

-

Lichius, A., et al. (2019). Plasma Membrane Integrity During Cell-Cell Fusion and in Response to Pore-Forming Drugs Is Promoted by the Penta-EF-Hand Protein PEF1 in Neurospora crassa. Genetics, 212(4), 1399-1412. [Link]

-

Zhang, A., et al. (2008). Insect nicotinic acetylcholine receptors (nAChRs): Important amino acid residues contributing to neonicotinoid insecticides selectivity. African Journal of Biotechnology, 7(25). [Link]

-